molecular formula C22H19ClF2N4O2S B2659635 N-(3-chloro-4-fluorophenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 946300-38-5

N-(3-chloro-4-fluorophenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2659635
CAS No.: 946300-38-5
M. Wt: 476.93
InChI Key: ZGGGHQUXOODNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19ClF2N4O2S and its molecular weight is 476.93. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with fluoro-substituted benzopyrans and related derivatives have been synthesized and evaluated for their anticancer activity. For example, novel fluoro-substituted benzo[b]pyrans have shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests that compounds with similar fluoro-substitutions could potentially have applications in cancer research, particularly in the development of new therapeutic agents.

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013). This indicates that structurally similar compounds could be explored for their potential use in anti-inflammatory drug development.

Inhibition of Myeloperoxidase

The thiouracil derivative PF-06282999, characterized as an irreversible inactivator of the myeloperoxidase enzyme, has been studied for its potential treatment of cardiovascular diseases. Its disposition characteristics across species suggest that renal excretion of the unchanged parent compound is the principal clearance mechanism, which was anticipated based on its physicochemical properties (Dong et al., 2016). This highlights the importance of understanding the pharmacokinetics and metabolism of novel compounds for their application in therapeutic interventions.

Antimicrobial Activity

Research on thienopyrimidine linked rhodanine derivatives has revealed potent antimicrobial activity against various bacterial and fungal strains. Compounds in this category have shown inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Gentamicin and Fluconazole (Kerru et al., 2019). This suggests potential applications in the development of new antimicrobial agents.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF2N4O2S/c23-17-9-15(5-6-18(17)25)26-20(30)12-32-22-27-19-7-8-29(11-16(19)21(31)28-22)10-13-1-3-14(24)4-2-13/h1-6,9H,7-8,10-12H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGGHQUXOODNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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